N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to an indole moiety and an N-cyclopentylacetamide group. Below, we compare this compound with key derivatives reported in recent literature.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)11-20-23-24-21(27-20)18-12-15-7-3-6-10-17(15)25(18)13-19(26)22-16-8-4-5-9-16/h3,6-7,10,12,14,16H,4-5,8-9,11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIYNXHXQVRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The initial steps might include the formation of the 1,3,4-oxadiazole ring via cyclization reactions, followed by the attachment of the indole moiety. Various reaction conditions, such as the use of specific catalysts, solvents, and temperatures, play critical roles in achieving the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Scaling up from laboratory synthesis to industrial production requires careful consideration of reaction kinetics, purification processes, and cost-efficiency. Continuous flow reactors and automated synthesis platforms are often employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Reduction of double bonds or carbonyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The choice of solvent and reaction temperature also significantly influences the reaction outcome.
Major Products Formed: The products formed from these reactions vary depending on the type of reaction. Oxidation might yield compounds with more oxidized functional groups, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has numerous applications in scientific research:
Chemistry: : As a versatile synthetic intermediate for creating complex molecules.
Biology: : Investigating its interactions with various biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications due to its pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: : Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within the body. Its indole moiety allows it to bind to receptors and enzymes, modulating their activity. The oxadiazole ring can also play a role in its mechanism of action by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
N-(4-Methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (F356-0742)
- Molecular Formula : C₂₃H₂₄N₄O₃
- Molecular Weight : 404.47 g/mol
- Key Properties : logP = 4.69, polar surface area = 61.567 Ų .
- However, the methoxy group may introduce metabolic vulnerabilities (e.g., demethylation).
2-{2-[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₃H₂₁F₃N₄O₂
- Molecular Weight : 442.44 g/mol
Analogues with Sulfanyl Linkages
Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) and N-(2-ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) feature a sulfanyl bridge between the oxadiazole and acetamide groups :
- Biological Activity :
- Comparison : The sulfanyl group may improve enzyme-binding interactions but could increase susceptibility to oxidation. The absence of this group in the target compound suggests divergent biological targets.
Adamantane-Containing Analogues
N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) incorporate a bulky adamantane group:
- Comparison : The cyclopentyl group in the target compound offers moderate bulkiness compared to adamantane, balancing bioavailability and target engagement.
Benzofuran-Oxadiazole Hybrids
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2b demonstrate antimicrobial activity :
- Key Activity : Potent against bacterial and fungal strains due to benzofuran’s planar aromatic system.
- Comparison : The indole core in the target compound may offer π-π stacking advantages over benzofuran, altering target specificity.
Biological Activity
N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
Antagonistic Activity
Recent studies suggest that this compound may act as an antagonist at certain receptors, potentially influencing pathways involved in inflammation and pain modulation. For instance, it has been shown to inhibit the activity of the CXCR4 receptor, which plays a critical role in various physiological processes including immune response and cancer metastasis .
Antimicrobial Activity
A series of experiments have evaluated the antimicrobial properties of this compound. The results indicated significant antibacterial and antifungal activities against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be developed as a potential therapeutic agent against specific microbial infections.
Antioxidant Activity
The compound also exhibited notable antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively:
| Assay | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25.6 |
| ABTS Radical Scavenging | 18.7 |
These results indicate its potential utility in preventing oxidative stress-related diseases.
Case Study 1: Cancer Research
In a study focused on cancer therapeutics, this compound was tested for its efficacy in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Neurological Disorders
Another research project investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce markers of apoptosis, indicating potential applications in treating conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
